![molecular formula C13H22N2S B13565467 [2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine: is an organic compound that features both a benzylsulfanyl group and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine typically involves the reaction of benzyl mercaptan with 2-chloroethylamine, followed by the introduction of the dimethylamino group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe for understanding biochemical pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications, such as in the synthesis of surfactants and as a catalyst.
Dimethylethanolamine: Another compound with a dimethylamino group, used in the production of polyurethane foams and as a curing agent for epoxy resins.
Uniqueness: What sets [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine apart is the presence of both the benzylsulfanyl and dimethylamino groups, which provide a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C13H22N2S |
|---|---|
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2S/c1-15(2)10-8-14-9-11-16-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clave InChI |
WBKGMQQELZNEFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCCSCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


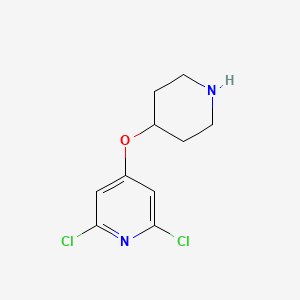
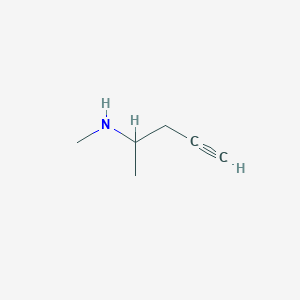
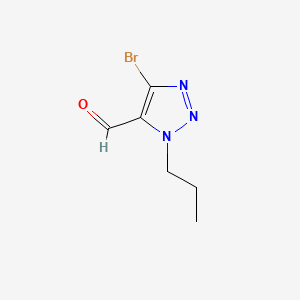
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
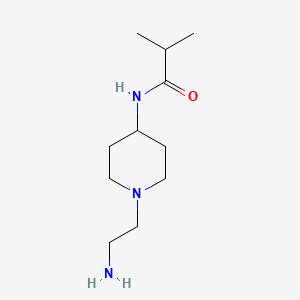
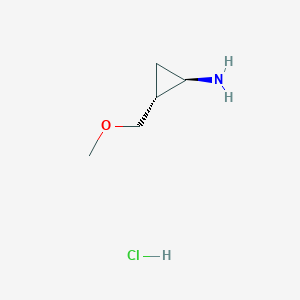
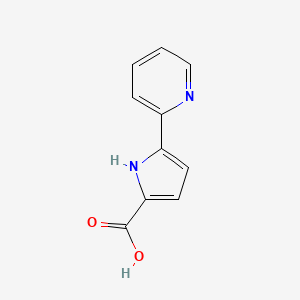
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)


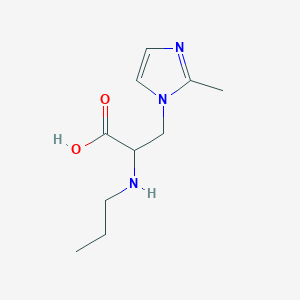
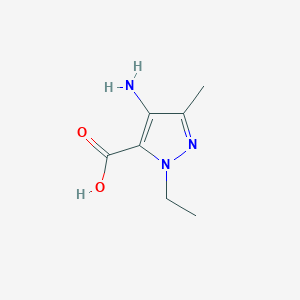
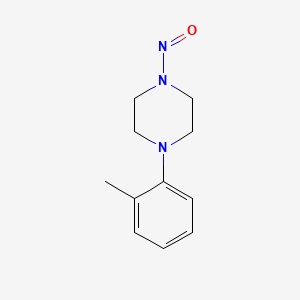
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
